molecular formula C32H54 B13711673 1-(2-Decyltetradecyl)-4-ethynylbenzene

1-(2-Decyltetradecyl)-4-ethynylbenzene

Cat. No.: B13711673
M. Wt: 438.8 g/mol
InChI Key: FHWGGZYCCJFROT-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-ethynylbenzene (CAS: 772-38-3) is a terminal alkyne derivative featuring a tert-butyl group at the para position of the benzene ring. Its molecular formula is C₁₂H₁₄, with a molar mass of 158.24 g/mol. This compound is a pale green to khaki-brown liquid at room temperature, with a density of 0.91 g/cm³, a boiling point of 210.9°C, and a flash point of 71.7°C . It is widely used in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, cross-coupling reactions, and as a precursor for dimerization or polymerizable monomers .

The tert-butyl group confers steric bulk and moderate electron-donating effects, making the compound stable yet reactive in controlled conditions. Its safety profile includes hazards such as irritation (H302, H319) and environmental toxicity (H410), requiring storage in a sealed, dry environment at 2–8°C .

Properties

Molecular Formula

C32H54

Molecular Weight

438.8 g/mol

IUPAC Name

1-(2-decyltetradecyl)-4-ethynylbenzene

InChI

InChI=1S/C32H54/c1-4-7-9-11-13-15-16-18-20-22-24-31(23-21-19-17-14-12-10-8-5-2)29-32-27-25-30(6-3)26-28-32/h3,25-28,31H,4-5,7-24,29H2,1-2H3

InChI Key

FHWGGZYCCJFROT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Decyltetradecyl)-4-ethynylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Decyltetradecyl)-4-ethynylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Decyltetradecyl)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Decyltetradecyl)-4-ethynylbenzene involves its interaction with molecular targets through its ethynyl and aliphatic chains. The ethynyl group can participate in π-π interactions with aromatic systems, while the long aliphatic chain provides hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, affecting its solubility, reactivity, and overall functionality .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity

Compound Substituent Electronic Effect Steric Effect Key Reactivity Observations
1-(tert-Butyl)-4-ethynylbenzene tert-butyl (C(CH₃)₃) Weakly donating High Effective in CuAAC, dimerization (70% yield), and cross-coupling (77% yield)
1-(Benzyloxy)-4-ethynylbenzene Benzyloxy (OCH₂C₆H₅) Donating Moderate Compatible with quinazolinone synthesis (yields ~70–80%) but less effective in radical cascades
1-Ethynyl-4-methoxybenzene Methoxy (OCH₃) Strongly donating Low Ineffective in radical cascade reactions due to excessive electron donation
1-(Chloromethyl)-4-ethynylbenzene Chloromethyl (CH₂Cl) Electron-withdrawing Moderate Limited applications reported; high hazard (H314) due to corrosive nature

Key Findings:

  • Electron-donating groups (e.g., methoxy) reduce efficacy in reactions requiring electrophilic intermediates, such as radical cascades .
  • Steric bulk (e.g., tert-butyl) enhances stability in dimerization and cycloadditions but may slow reaction kinetics .
  • Benzyloxy groups balance electronic and steric effects, enabling use in multi-step syntheses .

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Boiling Point (°C) Solubility ¹H NMR (δ, CDCl₃) HRMS (M+H⁺)
1-(tert-Butyl)-4-ethynylbenzene 210.9 Low in water 1.33 (s, 9H), 7.37–7.48 (d, 4H) 159.1174
1-(Benzyloxy)-4-ethynylbenzene 260 328.5 (predicted) Organic solvents 3.97 (t, 2H), 7.45 (d, 2H), 6.86 (d, 2H) 209.0961
1-(Dodecyloxy)-4-ethynylbenzene Hydrophobic 0.93 (t, 4H), 1.31 (s, 18H), 3.02 (s, 1H) 317.2610 (calc.)

Key Findings:

  • Long alkyl chains (e.g., dodecyloxy) improve hydrophobicity, favoring use in lipid-soluble systems .
  • tert-butyl derivatives exhibit distinct NMR signals for the bulky substituent (δ 1.33) and aromatic protons (δ 7.37–7.48) .

Table 3: Reaction Performance Across Derivatives

Reaction Type 1-(tert-Butyl)-4-ethynylbenzene 1-(Benzyloxy)-4-ethynylbenzene 1-Ethynyl-4-methoxybenzene
CuAAC Cycloaddition 70–85% yield 65–75% yield <10% yield
Dimerization 70% yield Not reported Not applicable
Cross-Coupling (Pd-catalyzed) 77% yield 55–60% yield Not reported

Key Findings:

  • tert-butyl derivatives outperform others in CuAAC and cross-coupling due to balanced steric/electronic profiles.
  • Methoxy-substituted analogs are unsuitable for reactions requiring electron-deficient alkynes .

Table 4: Hazard Comparison

Compound Hazard Class GHS Statements Environmental Impact
1-(tert-Butyl)-4-ethynylbenzene 9 (Misc.) H302, H319, H410 Toxic to aquatic life (WGK 3)
1-(Chloromethyl)-4-ethynylbenzene 8 (Corrosive) H314 High persistence; avoid release
1-(Benzyloxy)-4-ethynylbenzene Not classified Limited data; moderate toxicity

Key Findings:

  • Chloromethyl derivatives pose significant handling risks (corrosive) .
  • tert-butyl variants require careful disposal to mitigate aquatic toxicity .

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